molecular formula C10H10O3 B1630440 2-Oxo-4-phenylbutyric acid CAS No. 710-11-2

2-Oxo-4-phenylbutyric acid

Cat. No. B1630440
CAS RN: 710-11-2
M. Wt: 178.18 g/mol
InChI Key: PPKAIMDMNWBOKN-UHFFFAOYSA-N
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Description

2-Oxo-4-phenylbutyric acid (OPBA) is an organic compound that is widely used in scientific research, particularly in the field of biochemistry. OPBA is a carboxylic acid that is used as a precursor for the synthesis of other organic compounds and can be used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Optimization

  • One Pot Synthesis : 2-Oxo-4-phenylbutyric acid has been synthesized in a one-pot reaction, improving yield significantly compared to previous methods (Hu Wei, 2002).
  • Prochiral Intermediate Synthesis : It serves as a prochiral intermediate in the synthesis of angiotensin-converting enzyme inhibitor (ACEI) medicines (F. Yun, 2004).

Enantioselective Processes

  • Enantioselective Hydrogenation : Research shows its potential in enantioselective hydrogenation processes, which is significant for creating specific stereochemistry in pharmaceuticals (Qinghua Meng et al., 2008).

Biochemical Applications

  • Amino Acid Synthesis : It's used in the asymmetric synthesis of nonproteinogenic amino acids, important for diverse biochemical applications (N. Fadnavis et al., 2006).
  • Biotransformation in Bioreactors : Biotransformation of 2-Oxo-4-phenylbutyric acid to R-2-hydroxy-4-phenylbutyric acid has been achieved using recombinant enzymes in bioreactors, highlighting its role in biotechnological applications (Yunling Bai et al., 2005).

Chemical Chaperone Applications

  • Proteostasis and Therapeutic Effects : 4-Phenylbutyric acid, a related compound, is being explored for its therapeutic effects in maintaining proteostasis, which is vital in the treatment of various diseases including neurodegenerative conditions (P. Kolb et al., 2015).

Plant Biotechnology

  • Plant Regeneration : 4-Phenylbutyric acid has been shown to promote plant regeneration, demonstrating its potential application in plant tissue culture engineering (Akira Iwase et al., 2022).

Other Applications

  • Chemical Synthesis : It's also used in the synthesis of chiral 2-hydroxy-4-phenylbutyrates, essential in various chemical processes (Bing Chen et al., 2010).

properties

IUPAC Name

2-oxo-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKAIMDMNWBOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221224
Record name 2-Oxo-4-phenylbutyric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-4-phenylbutyric acid

CAS RN

710-11-2
Record name α-Oxobenzenebutanoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Oxo-4-phenylbutyric acid
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Record name 2-Oxo-4-phenylbutyric acid
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Record name 2-oxo-4-phenylbutyric acid
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Synthesis routes and methods I

Procedure details

A mixture of 143 g of ethyl 3-phenylpropionate, 234 g of ethyl oxalate and 154 ml of 28% sodium ethoxide solution in ethanol is heated on a water bath at a bath temperature of 60°-70° C. for 1.5 hours, while distilling off the ethanol under reduced pressure. To the resulting red syrupy residue is added 1.3 liters of 15 v/v % sulfuric acid. The mixture is boiled under reflux with stirring for 15 hours, and the oil layer is separated, neutralized with 10% sodium hydroxide and extracted with ethyl acetate. The aqueous layer is made acidic with diluted sulfuric acid. The resulting oil is extracted with ethyl acetate, washed with water and dried. Removal of the ethyl acetate by distillation under reduced pressure gives 130 g of 2-oxo-4-phenylbutyric acid as an oil.
Quantity
143 g
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reactant
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234 g
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154 mL
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Synthesis routes and methods II

Procedure details

Benzalpyruvic acid (2-oxo-4-phenyl-3-butenoic acid) prepared as in step B of Example 2 (26.4 g, 0.15 mol) was dissolved in 150 ml ethanol. The catalyst from Example 1 was then added to the unsaturated acid. The reactor was pressurized to 10 psi with hydrogen and aged with good agitation for two hours. The catalyst was then removed by filtration and the titled product isolated in quantitative yield following vacuum concentration. 1H NMR (CDCl3, DMSO-d6) δ: 3.9 (m, 4H), 7.3 (s, 5H), 10.9 (s, 1H). IR (KBr) cm-1 : 3500m, 3000m, 1725s, 1700s, 1600m, 1200s, 970m.
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150 mL
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[Compound]
Name
unsaturated acid
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Synthesis routes and methods III

Procedure details

9.25 g (50 mmoles) of phenethyl bromide, 30 ml of t-BuOH, 700 mg (~2 mmoles) of Co2 (CO)8, 80 ml of H2O, 4.8 g (200 mmoles) of LiOH were stirred in a 300 ml autoclave for 24 hours at 70° C. and under 300 psig CO pressure. The reaction mixture was cooled to room temperature, then filtered. The crude cake was rinsed with 20 ml of Et2O to give a pale yellow solid, which was acidified in cooled HCl solution (check by pH paper) and extracted with Et2O. The neutral impurities in the filtrate were extracted with Et2O and discarded; any acidic material left in the acidified filtrate (pH=2 by adding HCl) was extracted with Et2O (3×30 ml). Approximately 74% isolated yield of benzylpyruvic acid identified by both 1H NMR and 13C NMR was obtained from the combined Et2O solution.
Quantity
9.25 g
Type
reactant
Reaction Step One
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30 mL
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80 mL
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4.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-4-phenylbutyric acid
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2-Oxo-4-phenylbutyric acid

Citations

For This Compound
116
Citations
M Senuma, K Nakamichi, K Nabe, S Nishimoto… - Applied biochemistry …, 1989 - Springer
… 2-Oxo-4-phenylbutyric acid was determined using a Shimadzu LC3A high-performance liquid chromatograph (column, Nucleocil 10C18; carrier, 40% methanol containing 0.5% acetic …
Number of citations: 16 link.springer.com
E Schmidt, O Ghisalba, D Gygax, G Sedelmeier - Journal of biotechnology, 1992 - Elsevier
… It is possible to prepare HPBA from the corresponding 2-oxo-4-phenylbutyric acid, OPBA, by various stereoselective methods such as microbial transformation, chemical hydrogenation …
Number of citations: 56 www.sciencedirect.com
JY Hwang, J Park, JH Seo, M Cha… - Biotechnology and …, 2009 - Wiley Online Library
… 2-phenylethanol and L-homophenylalanine were synthesized simultaneously with high yield from 2-oxo-4-phenylbutyric acid and L-phenylalanine, respectively. A recombinant …
Number of citations: 95 onlinelibrary.wiley.com
B Sheng, Z Zheng, M Lv, H Zhang, T Qin, C Gao, C Ma… - Plos one, 2014 - journals.plos.org
… mutant of NAD-dependent d-lactate dehydrogenase (d-nLDH) in Lactobacillus bulgaricus ATCC 11842 was found to have high bio-reduction activity toward 2-oxo-4-phenylbutyric acid (…
Number of citations: 11 journals.plos.org
Y Bai, ST Yang - Biotechnology and bioengineering, 2005 - Wiley Online Library
… enzyme bioreactor for the biotransformation of 2-oxo-4phenylbutyric acid (OPBA) to R-2-… highest enantiomeric efficiency obtained for 2-oxo-4 phenylbutyric acid ethyl ester was 86% …
Number of citations: 29 onlinelibrary.wiley.com
X Wang, Z Yu, J Tang, D Yi, S Chen - Bioprocess and biosystems …, 2018 - Springer
… The asymmetric reduction of 2-oxo-4-phenylbutyric acid (OPBA) by oxidoreductases is an efficient approach for its synthesis. Here, we report a novel biocatalytic approach for …
Number of citations: 2 link.springer.com
H Yun, HL Choi, NW Fadnavis… - Biotechnology progress, 2005 - Wiley Online Library
… (R,S)-2-Hydroxy-4-phenylbutyric acid and 2-oxo-4-phenylbutyric acid were obtained from the CKD Research Institute, Cheonan, Korea. (R)- and (S)-Ethyl 2-hydroxy-4-oxo-4-…
Number of citations: 43 aiche.onlinelibrary.wiley.com
G Desimoni, G Faita, M Toscanini… - Chemistry–A European …, 2008 - Wiley Online Library
… was observed to be very fast (a few minutes), but the crude product, isolated as a white solid, was not the expected, and already described, 4-(1H-indol-3-yl)-2-oxo-4-phenylbutyric acid …
VA Slavinskaya, DÉ Sile, NG Panchenko… - Chemistry of …, 1998 - Springer
The hydrogenation of sodium and ethyl 2-oxo-4-(2-thienyl)butenoate at Raney nickel and palladium black was investigated. With Raney nickel the reaction products were the …
Number of citations: 3 link.springer.com
JP Reynes - 2023 - augusta.openrepository.com
… -3-hydroxybutanedioic acid (B3HB) to 2-oxo-4-phenylbutyric acid (OPB). ArAT is responsible … of L-Phe to phenylpyruvic acid (PPA) and 2-oxo-4-phenylbutyric acid (OPB) to L-Hph. This …
Number of citations: 0 augusta.openrepository.com

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